molecular formula C8H13IN2O B2813748 (4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol CAS No. 2101195-06-4

(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol

Cat. No.: B2813748
CAS No.: 2101195-06-4
M. Wt: 280.109
InChI Key: MJYXKFFKNKGSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C8H13IN2O and a molecular weight of 280.11 g/mol . This compound is characterized by the presence of an iodine atom, an isobutyl group, and a pyrazole ring, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of (4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol typically involves the reaction of appropriate precursors under specific conditionsThe reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and pyrazole ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

(4-Iodo-1-isobutyl-1H-pyrazol-5-yl)methanol can be compared with other pyrazole derivatives, such as:

    (4-Iodo-1-isobutyl-1H-pyrazol-3-yl)methanol: Similar structure but with the iodine atom at a different position.

    (4-Iodo-1-isobutyl-1H-pyrazol-5-yl)ethanol: Similar structure but with an ethanol moiety instead of methanol.

    (4-Iodo-1-isobutyl-1H-pyrazol-5-yl)amine: Similar structure but with an amino group instead of methanol.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and applications .

Properties

IUPAC Name

[4-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,6,12H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYXKFFKNKGSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.